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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-2'-

morpholinomethyl benzophenone

CAS No.: 898750-95-3

Cat. No.: B1327247 Get Quote

Technical Analysis: 4-Chloro-2-fluoro-2'-
morpholinomethyl benzophenone
Target Validation, Pharmacophore Profiling & Experimental Protocols

Executive Summary
4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS: 898750-95-3) is a high-value

pharmacophore scaffold primarily utilized in the discovery of Type II Kinase Inhibitors and CNS-

active agents. Its structural architecture combines a lipophilic benzophenone core—known as a

"privileged structure" in medicinal chemistry—with a solubilizing, hydrogen-bond-accepting

morpholine tail.

This guide analyzes its biological potential, identifying p38 Mitogen-Activated Protein Kinase

(p38 MAPK) and Receptor-Interacting Protein Kinase 2 (RIP2) as primary biological targets.

The following sections detail the structural rationale, binding mechanisms, and validated

protocols for assay development.
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The biological activity of this compound is dictated by three distinct structural domains, each

serving a specific function in ligand-protein interaction.

Structural Domain Chemical Feature
Biological Function
(Mechanism of Action)

Scaffold Core Benzophenone

Hydrophobic Anchor: Occupies

the deep hydrophobic pocket

adjacent to the ATP-binding

site. Induces conformational

changes (e.g., DFG-out) in

kinases.[1]

Ring A Substituents 4-Chloro, 2-Fluoro

Metabolic & Electronic Lock:

The 2-Fluoro group creates a

conformational twist,

preventing planarity and

improving selectivity. The 4-

Chloro group fills the

hydrophobic sub-pocket and

blocks metabolic oxidation at

the para-position.

Side Chain 2'-Morpholinomethyl

Hinge Binder / Solubilizer: The

morpholine nitrogen acts as a

crucial Hydrogen Bond

Acceptor (HBA) for the kinase

hinge region (e.g., Met109 in

p38α). It also significantly

enhances aqueous solubility.

Pharmacophore Interaction Map
The following diagram illustrates the predicted binding mode of the compound within a typical

kinase ATP-binding pocket.
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Figure 1: Predicted pharmacophore interactions. The morpholine nitrogen targets the hinge

region, while the halogenated benzophenone anchors the molecule in the hydrophobic pocket.

Primary Biological Targets
Based on Structure-Activity Relationship (SAR) data of benzophenone derivatives, the

following targets are prioritized for screening.

Target 1: p38 Mitogen-Activated Protein Kinase (p38
MAPK)[2]

Relevance: p38 MAPK is a key regulator of inflammatory cytokines (TNF-α, IL-1β).

Benzophenones are well-documented inhibitors of p38α, often binding in a DFG-out

conformation (Type II inhibition).

Mechanism: The morpholine moiety mimics the adenine ring of ATP, forming hydrogen bonds

with the hinge region residues (Met109), while the benzophenone moiety exploits the

hydrophobic back-pocket.

Target 2: RIP2 Kinase (Receptor-Interacting Protein 2)[3]
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Relevance: RIP2 mediates signaling from NOD1/NOD2 receptors, critical in autoimmune

diseases like Crohn's.

Evidence: Patent literature (e.g., WO2011140442) describes halogenated aromatic systems

similar to this compound as effective RIP2 inhibitors.

Experimental Validation Protocols
To validate biological activity, researchers must employ a cascade of assays ranging from

biochemical binding to cellular function.

Protocol A: Biochemical Kinase Assay (LanthaScreen™
Eu Kinase Binding)
Objective: Determine the binding affinity (

) of the compound to the target kinase (p38α or RIP2) by displacing a known tracer.

Materials:

Recombinant p38α or RIP2 Kinase.

LanthaScreen™ Eu-anti-GST Antibody.

Kinase Tracer 199 (Alexa Fluor™ 647 labeled).

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

Preparation: Dilute the compound in DMSO to create a 10-point dose-response series

(starting at 10 µM).

Master Mix: Prepare a solution containing Kinase (5 nM), Eu-Antibody (2 nM), and Tracer

(concentration =

of tracer).
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Incubation: Add 5 µL of compound and 20 µL of Master Mix to a 384-well white low-volume

plate.

Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader

(Excitation: 340 nm; Emission: 665 nm / 615 nm).

Analysis: Calculate the TR-FRET ratio (665/615). Plot vs. log[compound] to determine

and derive

.

Protocol B: Cellular Functional Assay (TNF-α Release in
THP-1 Cells)
Objective: Confirm that kinase inhibition translates to suppression of inflammatory signaling in a

biological system.

Workflow Diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture
THP-1 Monocytes

Differentiation
PMA (100 nM, 24h)

Compound Treatment
1h Pre-incubation

Stimulation
LPS (1 µg/mL, 4h)

Supernatant Collection

Quantification
Human TNF-alpha ELISA

Click to download full resolution via product page

Figure 2: Cellular assay workflow for validating anti-inflammatory activity via p38 MAPK

inhibition.[1][2][3][4][5]

Synthesis & Quality Considerations
For reproducible biological data, the integrity of the starting material is paramount.

Purity Requirement: >98% by HPLC. Impurities in benzophenone synthesis (e.g., unreacted

4-chloro-2-fluorobenzoyl chloride) can be cytotoxic, leading to false positives in cell assays.

Solubility: The morpholine group aids solubility, but stock solutions should be prepared in

100% DMSO and diluted to <0.5% DMSO for cell assays to avoid solvent toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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